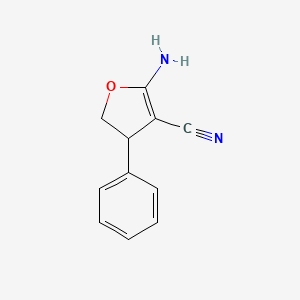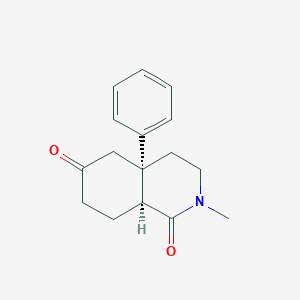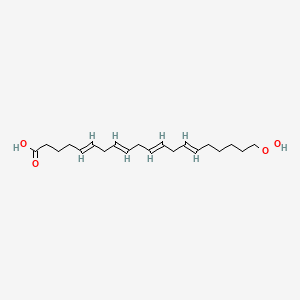
5,8,11,14-Eicosatetraenoic acid, hydroperoxy-, (5Z,8Z,11Z,14Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14-Eicosatetraenoic acid, hydroperoxy-, (5Z,8Z,11Z,14Z)- typically involves the extraction of arachidonic acid from natural sources, such as animal tissues or microbial fermentation. One common method is the enzymatic release of arachidonic acid from membrane phospholipids using phospholipase A2 . This process is followed by purification steps to isolate the desired compound.
Industrial Production Methods
Industrial production of 5,8,11,14-Eicosatetraenoic acid, hydroperoxy-, (5Z,8Z,11Z,14Z)- often involves large-scale extraction from animal tissues, such as porcine liver, or microbial fermentation using genetically engineered microorganisms . The extracted compound is then purified using techniques like capillary gas chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5,8,11,14-Eicosatetraenoic acid, hydroperoxy-, (5Z,8Z,11Z,14Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert hydroperoxides to hydroxyl derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and various peroxidases.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Strong nucleophiles like halides or amines can facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
5,8,11,14-Eicosatetraenoic acid, hydroperoxy-, (5Z,8Z,11Z,14Z)- has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 5,8,11,14-Eicosatetraenoic acid, hydroperoxy-, (5Z,8Z,11Z,14Z)- involves its conversion to various bioactive lipid mediators through enzymatic pathways. These mediators, such as prostaglandins and leukotrienes, exert their effects by binding to specific receptors on target cells, leading to the activation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5,8,11,14-Eicosatetraenoic acid, methyl ester, (all-Z)-: A methyl ester derivative of arachidonic acid with similar biological activities.
20-Hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid: A hydroxylated derivative with distinct biological functions, particularly in the kidney.
5-Oxo-eicosatetraenoic acid: An oxidized derivative with potent effects on leukocytes.
Uniqueness
5,8,11,14-Eicosatetraenoic acid, hydroperoxy-, (5Z,8Z,11Z,14Z)- is unique due to its role as a precursor to a wide range of bioactive lipid mediators. Its ability to undergo various chemical reactions and its involvement in multiple biological processes make it a compound of significant interest in scientific research .
Properties
CAS No. |
59808-33-2 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5E,8E,11E,14E)-20-hydroperoxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c21-20(22)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-24-23/h1,3-4,6-7,9-10,12,23H,2,5,8,11,13-19H2,(H,21,22)/b3-1+,6-4+,9-7+,12-10+ |
InChI Key |
BQTFMWCOUMDJOU-LOQMXVOYSA-N |
Isomeric SMILES |
C(CC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O)CCOO |
Canonical SMILES |
C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCOO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
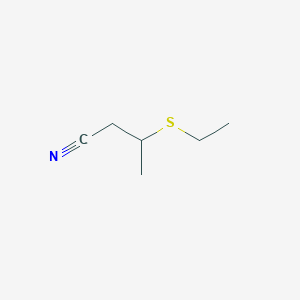
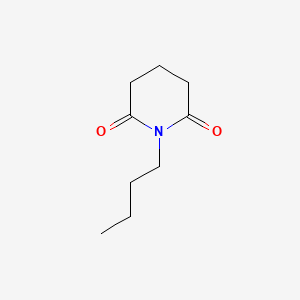

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
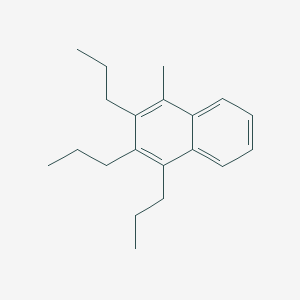
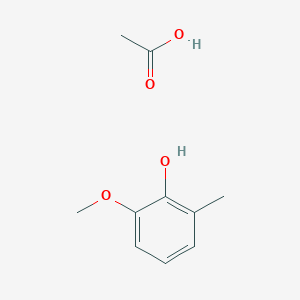
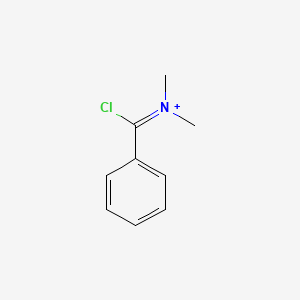
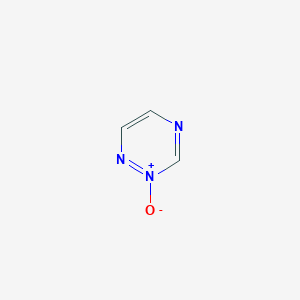
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)

![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
